Hardwickic acid

CAS No.: 24470-47-1

Cat. No.: VC1653796

Molecular Formula: C20H28O3

Molecular Weight: 316.4 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 24470-47-1 |

|---|---|

| Molecular Formula | C20H28O3 |

| Molecular Weight | 316.4 g/mol |

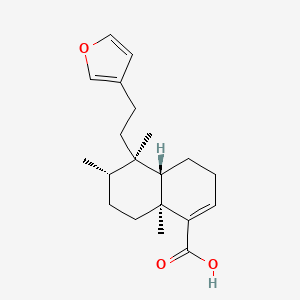

| IUPAC Name | (4aS,5R,6S,8aS)-5-[2-(furan-3-yl)ethyl]-5,6,8a-trimethyl-3,4,4a,6,7,8-hexahydronaphthalene-1-carboxylic acid |

| Standard InChI | InChI=1S/C20H28O3/c1-14-7-10-20(3)16(18(21)22)5-4-6-17(20)19(14,2)11-8-15-9-12-23-13-15/h5,9,12-14,17H,4,6-8,10-11H2,1-3H3,(H,21,22)/t14-,17-,19+,20+/m0/s1 |

| Standard InChI Key | HHWOKJDCJVESIF-GIPAHHNCSA-N |

| Isomeric SMILES | C[C@H]1CC[C@]2([C@H]([C@]1(C)CCC3=COC=C3)CCC=C2C(=O)O)C |

| SMILES | CC1CCC2(C(C1(C)CCC3=COC=C3)CCC=C2C(=O)O)C |

| Canonical SMILES | CC1CCC2(C(C1(C)CCC3=COC=C3)CCC=C2C(=O)O)C |

Introduction

Chemical Structure and Properties

Molecular Information and Nomenclature

Hardwickiic acid is a clerodane diterpene with the molecular formula C20H28O3 and a molecular weight of 316.4 g/mol . The IUPAC name of the compound is 5-[2-(furan-3-yl)ethyl]-5,6,8a-trimethyl-3,4,4a,6,7,8-hexahydronaphthalene-1-carboxylic acid, reflecting its complex molecular structure . Several synonyms exist for this compound, including Hardwickic acid, with specific stereochemical designations for its enantiomers . The compound belongs to the class of colensane and clerodane diterpenoids, which are characterized by a specific carbon skeleton that arises from labdanes through methyl migrations . This classification places Hardwickiic acid within an important group of natural products known for their diverse biological activities.

Structural Characteristics

The molecular structure of Hardwickiic acid features a naphthalene-based carbon skeleton with specific substituents, including a carboxylic acid group and a furan ring connected by an ethyl linker . The molecule contains three methyl groups, a carboxylic acid moiety at position 1 of the naphthalene ring, and a distinctive 2-(3-furyl)ethyl substituent at position 5 . These structural features create a unique three-dimensional arrangement that contributes to the compound's biological activities. The presence of the carboxylic acid group confers acidic properties to the molecule, which influences its physical characteristics and interactions with biological targets.

Stereochemistry and Isomers

The stereochemistry of Hardwickiic acid is particularly important, as it exists in two enantiomeric forms. The (+) isomer has the configuration (4aS,5R,6S,8aS), while the (−) isomer has the opposite configuration . These stereochemical differences significantly influence the compounds' interactions with biological targets, resulting in distinct pharmacological profiles . For instance, the (−) isomer has demonstrated potent antinociceptive activity through sodium channel inhibition, while both isomers show different spectra of antimicrobial activities . This stereochemical diversity expands the potential therapeutic applications of the Hardwickiic acid scaffold.

Physical and Chemical Properties

In its purified form, Hardwickiic acid appears as a powder . It exhibits typical physicochemical properties expected of a diterpene, being practically insoluble in water but soluble in organic solvents due to its lipophilic nature . The compound is classified as a weakly acidic substance based on its pKa value, attributed to the presence of the carboxylic acid functional group . These properties have important implications for the compound's pharmacokinetic behavior, including absorption, distribution, metabolism, and excretion profiles, which must be considered in drug development efforts involving this molecule or its derivatives.

Natural Sources and Occurrence

Plant Sources

Hardwickiic acid has been isolated from various plant species across different botanical families, demonstrating its widespread occurrence in nature. The (+) isomer has been reported in plants such as Duranta erecta, Dodonaea viscosa, Salvia wagneriana, and Chrozophora oblongifolia . Interestingly, it has also been detected in blackcurrant (Ribes nigrum), making it a potential biomarker for the consumption of this food product . The (−) isomer has been isolated from plants including Croton californicus, highlighting the diversity of natural sources for this compound . The genus Croton is particularly rich in Hardwickiic acid and related diterpenes, with species such as Croton sylvaticus and Copaifera pubiflora containing significant amounts of this compound .

Ecological and Traditional Significance

The ecological role of Hardwickiic acid in producer plants likely involves protection against herbivores, pathogens, and competition with other plants. Its demonstrated antifungal and antiparasitic activities support this defensive function in natural ecosystems . From an ethnopharmacological perspective, the oleoresin of Copaifera pubiflora has traditional uses by indigenous peoples in the Brazilian Amazonian region, suggesting that humans have recognized and exploited the biological activities of Hardwickiic acid-containing plants for generations . This traditional knowledge has provided valuable initial clues to researchers about the potential pharmacological properties of Hardwickiic acid, illustrating the importance of ethnobotanical information in guiding natural product discovery and drug development.

Biological and Pharmacological Activities

Antileishmanial Activity

Hardwickiic acid has demonstrated significant activity against protozoan parasites of the genus Leishmania, which cause the neglected tropical disease leishmaniasis. When evaluated against Leishmania donovani promastigotes, Hardwickiic acid showed notable inhibitory effects with an IC50 value of 31.57 ± 0.06 μM, compared to the standard drug amphotericin B (IC50 of 3.35 ± 0.14 μM) . Against Leishmania major, the compound exhibited an IC50 value of 62.82 μM, indicating some species-specific effects in its antiparasitic action . Importantly, the compound displayed relatively low cytotoxicity against mammalian cells (CC50 = 247.83 ± 6.32 μM against RAW cells), resulting in favorable selectivity indices of 7.85 and 3.94 for L. donovani and L. major, respectively . This selective toxicity toward the parasite over mammalian cells is an essential property for potential antiparasitic drugs.

The mechanism underlying the antileishmanial activity of Hardwickiic acid has been investigated through molecular modeling, docking, and dynamics simulations. These computational approaches identified several potential leishmanial drug targets, including trypanothione reductase (TR), pteridine reductase 1 (PTR1), and glutamate cysteine ligase (GCL) . The binding affinities of Hardwickiic acid to these targets ranged from -7.1 to -8.0 kcal/mol, with specific amino acid residues such as Lys16, Ser111, and Arg17 identified as critical for binding to LdPTR1 . Experimental evidence further suggested that Hardwickiic acid induces parasite death through mechanisms involving membrane integrity disruption and potentially apoptosis-like processes, with the compound predicted to function as a Caspase-3 and Caspase-8 stimulant . These findings highlight the potential of Hardwickiic acid as a lead compound for the development of new antileishmanial drugs.

Chemical Synthesis and Derivatives

Microbial Transformation Products

An alternative approach to generating Hardwickiic acid derivatives involves microbial transformations, which leverage the enzymatic machinery of microorganisms to perform selective and stereospecific modifications of the molecule. Studies with ent-Hardwickiic acid from Copaifera pubiflora employed Aspergillus brasiliensis and Cunninghamella elegans to produce hydroxylated metabolites that showed enhanced antifungal activity against Candida species compared to fluconazole . This approach potentially mimics mammalian metabolism and produces derivatives with improved pharmacological properties. The superior antifungal activity of these microbial metabolites highlights the potential of this approach for developing enhanced derivatives with clinical potential .

Structure-Activity Relationships

| Parameter | Leishmania donovani | Leishmania major | Amphotericin B (control) |

|---|---|---|---|

| IC50 (μM) | 31.57 ± 0.06 | 62.82 | 3.35 ± 0.14 |

| CC50 against RAW cells (μM) | 247.83 ± 6.32 | 247.83 ± 6.32 | - |

| Selectivity Index (SI) | 7.85 | 3.94 | - |

The favorable selectivity index of Hardwickiic acid indicates a good therapeutic window, with the compound showing much higher toxicity toward the parasite than toward mammalian cells . This selectivity is an important consideration for antiparasitic drugs, as it relates directly to their safety profile in clinical use. The computational studies identifying specific leishmanial targets for Hardwickiic acid provide a rational basis for further optimization through medicinal chemistry approaches . Development challenges would include improving potency, optimizing pharmacokinetic properties, and developing suitable formulations. Given the continuing global health burden of leishmaniasis and the limitations of current treatments, the further investigation of Hardwickiic acid as a potential antileishmanial agent represents an important research direction with significant public health implications.

Antifungal Applications

The potent antifungal activity of ent-Hardwickiic acid against Candida species, particularly C. glabrata, positions it as a promising candidate for development as an antifungal agent . The compound's superior performance compared to fluconazole in both fungistatic and fungicidal assays is particularly noteworthy, suggesting potential advantages over conventional treatments . The increasing incidence of Candida infections, especially in immunocompromised individuals, and the emergence of drug-resistant strains highlight the need for new antifungal agents with novel mechanisms of action. Hardwickiic acid could potentially address this need, offering a natural product-based approach to combat fungal pathogens.

One particularly promising application is the use of ent-Hardwickiic acid in combination with conventional antifungal drugs such as amphotericin B. Studies have investigated this combinatorial approach with the aim of reducing the required dose of amphotericin B, which is associated with significant toxicity at therapeutic doses . By enabling the use of lower concentrations of conventional antifungals while maintaining therapeutic efficacy, Hardwickiic acid could help mitigate toxicity concerns in antifungal therapy. The development of Hardwickiic acid as an antifungal agent would require further research to elucidate its precise mechanism of action against fungal pathogens and to optimize its formulation for clinical applications. Despite these challenges, its potent activity against clinically relevant Candida species and potential for use in combination therapy make it an attractive candidate for further development in the antifungal therapeutic area.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume